3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol

Catalog No.
S15654039
CAS No.
M.F
C11H13N3O
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol

Product Name

3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol

IUPAC Name

3-[[(1-methylpyrazol-3-yl)amino]methyl]phenol

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-14-6-5-11(13-14)12-8-9-3-2-4-10(15)7-9/h2-7,15H,8H2,1H3,(H,12,13)

InChI Key

XLWUXESYJWKWON-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=CC=C2)O

3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol is an organic compound featuring a phenolic structure linked to a pyrazole moiety through an amino-methyl group. This compound is characterized by its molecular formula C11H14N4OC_{11}H_{14}N_{4}O and a molecular weight of approximately 218.25 g/mol. The presence of both the phenolic and pyrazole groups imparts unique chemical properties, making it a subject of interest in medicinal chemistry and materials science. The compound's structure allows for various functional modifications, which can enhance its biological activity and reactivity in

  • Oxidation: The hydroxyl group in the phenolic structure can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: If nitro groups are present, they can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic aromatic substitution can occur on the phenol ring, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The major products formed from these reactions include quinones, amines, and substituted phenolic derivatives.

Research indicates that 3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. The compound may interact with specific molecular targets, modulating their activity and influencing various biochemical pathways. Its structural features allow it to engage in hydrogen bonding and other non-covalent interactions, which are crucial for its biological efficacy .

The synthesis of 3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with an appropriate aldehyde or ketone under acidic or basic conditions. Common solvents for this reaction include ethanol or methanol. Purification methods such as recrystallization or chromatography are often employed to isolate the final product. Industrially, continuous flow reactors may be utilized to enhance yield and efficiency during large-scale production.

This compound has a wide range of applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
  • Organic Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Material Science: Used in developing new materials due to its unique chemical properties.

Interaction studies focus on how 3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol interacts with specific biological targets, including enzymes and receptors. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic effects. The presence of the pyrazole ring enhances its ability to form stable complexes with target proteins, influencing their activity and triggering downstream signaling pathways .

Several compounds share structural similarities with 3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrazoleA simpler pyrazole derivative without phenolic linkageLacks the phenolic group
4-Hydroxy-3-methyl-1H-pyrazoleContains a hydroxyl group on the pyrazole ringDifferent substitution pattern compared to the target compound
3-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenolSimilar amino-methyl linkageVariation in the pyrazole substituents

The uniqueness of 3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol lies in its specific combination of a phenolic group and a pyrazole moiety, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

203.105862047 g/mol

Monoisotopic Mass

203.105862047 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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